molecular formula C21H18N2O B13822320 (S)-4-((R)-sec-butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

(S)-4-((R)-sec-butyl)-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole

Cat. No.: B13822320
M. Wt: 314.4 g/mol
InChI Key: GIBSLBRVBBSKFV-UHFFFAOYSA-N
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Description

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a dihydrooxazole ring fused with a benzyl group and a phenylpyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with 2-(6-phenylpyridin-2-yl)acetyl chloride in the presence of a base can lead to the formation of the desired dihydrooxazole ring.

Industrial Production Methods

Industrial production of this compound may involve the use of transition metal catalysts to enhance the efficiency and yield of the reaction. Palladium, rhodium, and copper catalysts are often employed in such processes to facilitate the cyclization and functionalization steps required for the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-2-(6-phenylpyridin-2-yl)oxazole
  • 4-Benzyl-2-(6-phenylpyridin-2-yl)-5,6-dihydrooxazole

Uniqueness

(S)-4-Benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific stereochemistry and the presence of both benzyl and phenylpyridinyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H18N2O

Molecular Weight

314.4 g/mol

IUPAC Name

4-benzyl-2-(6-phenylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C21H18N2O/c1-3-8-16(9-4-1)14-18-15-24-21(22-18)20-13-7-12-19(23-20)17-10-5-2-6-11-17/h1-13,18H,14-15H2

InChI Key

GIBSLBRVBBSKFV-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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